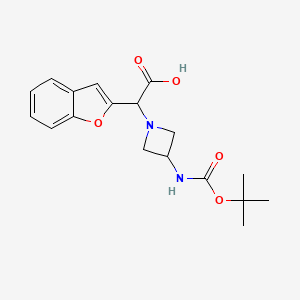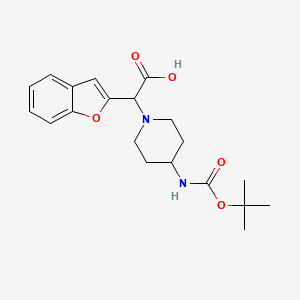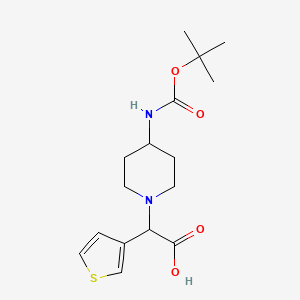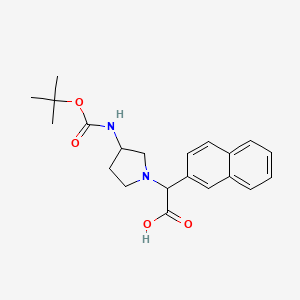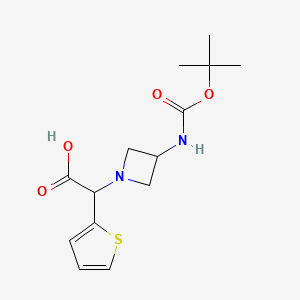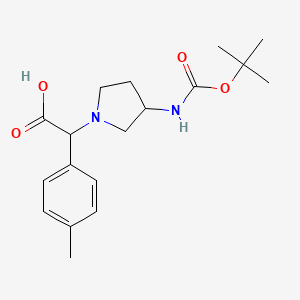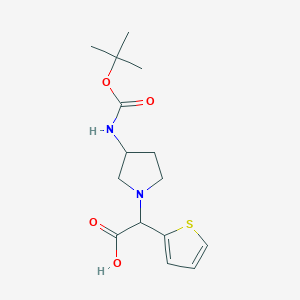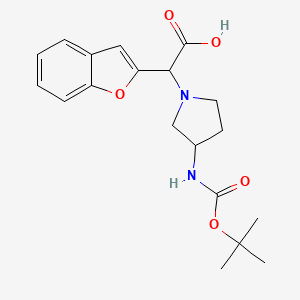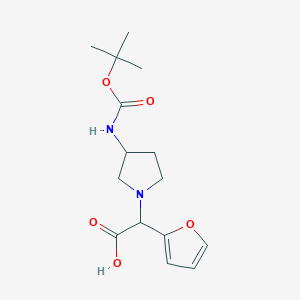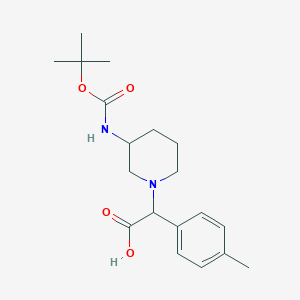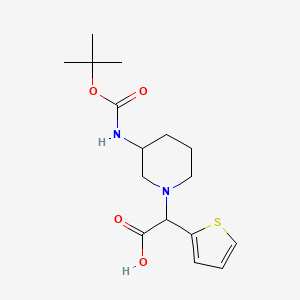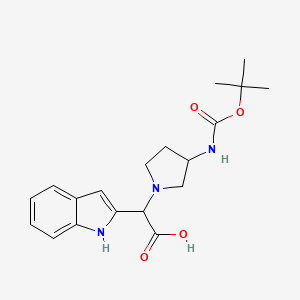
(3-Boc-amino-pyrrolidin-1-YL)-(1H-indol-2-YL)-acetic acid
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
Construction of Cyclic γ-Aminobutyric Acid Analogues : A study by Petz et al. (2019) demonstrates the synthesis of new 2-(pyrrolidine-3-yl)acetic acid derivatives as cyclic γ-aminobutyric acid analogues, utilizing intermolecular [2+2]-photocycloaddition, which could serve as a basis for developing novel neurological drugs (Petz, Allmendinger, Mayer, & Wanner, 2019).
Efficient Synthesis of eta2-pyridine Complex : Research by Harrison et al. (2008) on synthesizing a pyridine borane complex highlights the chemical versatility and reactivity of indole-derived compounds in forming complexes that could be explored for catalytic or synthetic applications (Harrison, Welch, Nichols-Nielander, Sabat, Myers, & Harman, 2008).
A Convenient Approach to Diastereomerically Pure Pyrrolidin-2-ones : The work by Galeazzi et al. (1996) on the oxidative cyclization of N-(2-alken-1-yl)amides highlights a methodology for producing biologically active amino acids, showcasing the compound's utility in synthesizing complex molecules with potential pharmacological properties (Galeazzi, Mobbili, & Orena, 1996).
Ab initio Hartree-Fock Investigation : A study by Ramek and Tomić (2001) on 1-H-pyrrolo[3,2-b]pyridine-3-yl acetic acid compares its structure and properties with those of 3-indole acetic acid derivatives, suggesting its relevance in understanding plant growth hormones and possibly designing molecules mimicking or modulating plant growth processes (Ramek & Tomić, 2001).
Biological Activity and Application
Anticancer Activity Investigation : Kumar et al. (2013) demonstrate the synthesis of piperazine-2,6-dione derivatives and their evaluation for anticancer activity, indicating the compound's potential as a scaffold for developing new anticancer agents (Kumar, Kumar, Roy, & Sondhi, 2013).
Synthesis of Spiro[indoline-3,1'-pyrrolizines] : Research by Huang et al. (2019) on the synthesis of spiro compounds via three-component reactions highlights the compound's use in creating complex molecular architectures with potential for biological screening and drug discovery (Huang, Fang, Huang, Sun, & Yan, 2019).
Safety And Hazards
properties
IUPAC Name |
2-(1H-indol-2-yl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-19(2,3)26-18(25)20-13-8-9-22(11-13)16(17(23)24)15-10-12-6-4-5-7-14(12)21-15/h4-7,10,13,16,21H,8-9,11H2,1-3H3,(H,20,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVFIAZABDJRIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C(C2=CC3=CC=CC=C3N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Boc-amino-pyrrolidin-1-YL)-(1H-indol-2-YL)-acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



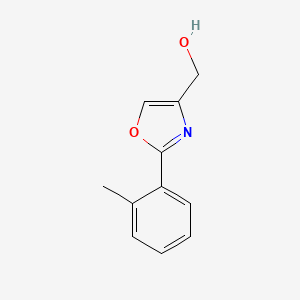
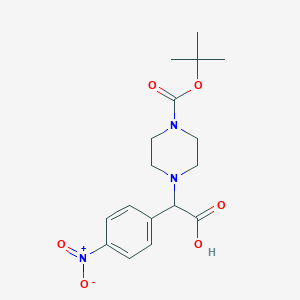
![2-Phenyl-2,7-diaza-spiro[4.4]nonane](/img/structure/B3293359.png)
